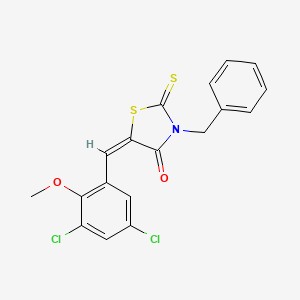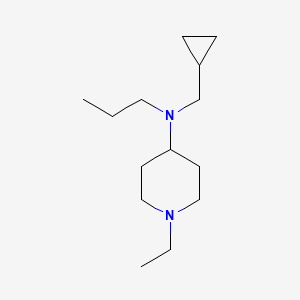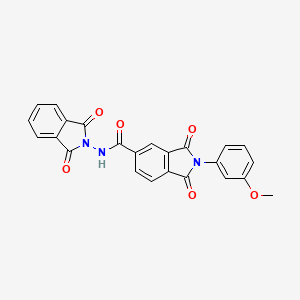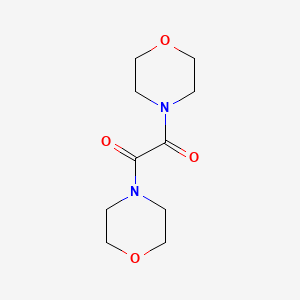![molecular formula C12H18N2O4S B5060406 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide](/img/structure/B5060406.png)
2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide, also known as MS-245, is a small molecule inhibitor that targets the protein tyrosine phosphatase sigma (PTPσ). PTPσ is a member of the protein tyrosine phosphatase family, which plays a crucial role in neuronal development and regeneration. Inhibition of PTPσ has been shown to promote axonal regeneration in the central nervous system, making MS-245 a potential therapeutic agent for neurological disorders.
Mecanismo De Acción
PTPσ is a transmembrane protein that is expressed in neurons and plays a key role in inhibiting axonal regeneration. 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide inhibits PTPσ by binding to its active site, thereby promoting axonal regeneration and functional recovery in neurological disorders.
Biochemical and Physiological Effects
2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide has been shown to promote axonal regeneration and functional recovery in animal models of spinal cord injury and traumatic brain injury. 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide has also been shown to enhance remyelination and reduce inflammation in animal models of multiple sclerosis. These effects are thought to be mediated by the inhibition of PTPσ and the subsequent promotion of axonal growth and regeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide has several advantages for laboratory experiments, including its high potency and selectivity for PTPσ. However, 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide. One area of focus could be the development of more potent and selective PTPσ inhibitors. Another area of focus could be the optimization of the pharmacokinetic properties of 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide to improve its bioavailability and reduce its potential toxicity. Additionally, further studies are needed to evaluate the safety and efficacy of 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide in clinical trials for neurological disorders.
Métodos De Síntesis
The synthesis of 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide involves several steps, including the reaction of 2-methoxy-5-nitrobenzoic acid with thionyl chloride to form 2-methoxy-5-chlorobenzoic acid. The resulting compound is then reacted with propylamine and sodium hydride to form 2-methoxy-5-propylbenzoic acid. The final step involves the reaction of 2-methoxy-5-propylbenzoic acid with methylamine and sulfonyl chloride to form 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide.
Aplicaciones Científicas De Investigación
2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide has been extensively studied for its potential therapeutic applications in neurological disorders such as spinal cord injury, traumatic brain injury, and multiple sclerosis. In preclinical studies, 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide has been shown to promote axonal regeneration and functional recovery in animal models of spinal cord injury and traumatic brain injury. 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide has also been shown to enhance remyelination and reduce inflammation in animal models of multiple sclerosis.
Propiedades
IUPAC Name |
2-methoxy-5-(methylsulfamoyl)-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-4-7-14-12(15)10-8-9(19(16,17)13-2)5-6-11(10)18-3/h5-6,8,13H,4,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRBUSBUIMCPPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-(methylsulfamoyl)-N-propylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-cyclopentyl-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060325.png)
![8-{[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline](/img/structure/B5060332.png)
![2-{[2-(2-allylphenoxy)ethyl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5060349.png)
![3-chloro-N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5060357.png)
![2-(2-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5060365.png)



![5-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5060380.png)


![N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5060402.png)
amino]methyl}-2-ethoxyphenol](/img/structure/B5060408.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5060412.png)